molecular formula C29H42N6O3 B193578 Cabergoline specified impurity [EP] CAS No. 126554-50-5

Cabergoline specified impurity [EP]

Cat. No.: B193578
CAS No.: 126554-50-5
M. Wt: 522.7 g/mol
InChI Key: MNAGYQBVKIBCGP-GZGNHOFSSA-N
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Description

Cabergoline, a synthetic ergoline derivative, is a potent dopamine D2 receptor agonist used for hyperprolactinemia and Parkinson’s disease. These impurities arise during synthesis, storage, or degradation and are structurally related to the parent compound (Fig. 1).

Properties

IUPAC Name

(6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGYQBVKIBCGP-GZGNHOFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155212
Record name Cabergoline related compound C [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126554-50-5
Record name Cabergoline related compound C [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126554505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabergoline related compound C [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOLINE-1,8-DICARBOXAMIDE, N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-N8-((ETHYLAMINO)CARBONYL)-6-(2-PROPENYL)-, (8.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8SL691O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Direct Amidation Pathway

Methyl ester derivative 8 of ergocryptine undergoes direct amidation with 3-(dimethylamino)-1-propylamine in acetic acid, yielding impurity D in 74% efficiency (Scheme 4). This single-step approach minimizes side reactions, though it requires precise control of stoichiometry to avoid over-alkylation.

Indirect Oxidation-Hydrolysis Sequence

An alternative route involves oxidizing the 9,10-dihydrolysergol derivative to an aldehyde intermediate using activated dimethyl sulfoxide (DMSO), followed by Pinnick oxidation to the carboxylic acid. Subsequent hydrolysis of methyl ester 8 under alkaline conditions produces impurity A (cabergolinic acid) in 82% yield, which is then functionalized via carbodiimide-mediated coupling to introduce the N-acylurea appendage characteristic of impurity C.

Alternative Synthetic Pathways from Non-Controlled Precursors

Recent patents disclose methods to bypass controlled substances like ergocryptine, instead utilizing lysergol or elymoclavine as starting materials. These pathways align with industrial demands for cost-effectiveness and regulatory compliance.

Lysergol-Based Synthesis

Lysergol (10 ) undergoes allylation at the C6 position using allyl bromide in acetonitrile, forming 6-(2-propenyl)-ergoline-8β-carboxylic acid ester (19 ) (Scheme 7). Hydrolysis of 19 with hydrochloric acid yields the carboxylic acid intermediate, which is subsequently amidated under optimized conditions to generate impurity D.

Elymoclavine Derivatization

Elymoclavine (11 ) is protected at the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride, followed by oxidation to the aldehyde and further elaboration via Wittig reactions to install the propenyl side chain. This route achieves a 68% overall yield for impurity D after deprotection and purification.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes yield optimization and waste reduction. Key advancements include:

Solvent-Driven Selectivity

Using halogenated solvents (e.g., dichloromethane) during the final amidation step improves the cabergoline-to-impurity ratio from 2:1 to 4:1. Anisole further enhances selectivity by stabilizing reactive intermediates, reducing side product formation.

Side Product Recycling

The undesired isomer N-[3-(dimethylamino)propylamino]carbonyl-N-ethyl-6-(2-propenyl)-ergoline-8β-carboxamide (4 ) is hydrolyzed in 6M HCl at 80°C for 12 hours, recovering 89% of the carboxylic acid intermediate for reuse. This closed-loop process reduces raw material costs by 23%.

Reaction Conditions and Optimization

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature20–50°CPrevents thermal degradation
SolventDichloromethaneEnhances selectivity (4:1)
BaseTriethylamineNeutralizes HCl, improves rate
Reaction Time6–8 hoursBalances completion vs. side reactions

Analytical Characterization Methods

Post-synthesis validation employs:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurity D at 0.10% detection threshold using a C18 column (UV detection at 280 nm).

  • Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry at C8 and C9 positions via 1H^1H- and 13C^{13}C-NMR coupling constants.

  • Mass Spectrometry (MS) : Validates molecular ion peak at m/z 498.69 ([M+H]+^+).

Data Tables

Table 1. Comparison of Synthetic Routes

Starting MaterialKey StepsYield (%)Purity (%)Source
ErgocryptineDirect amidation7498.5
LysergolAllylation → Hydrolysis → Amidation6897.2
ElymoclavineProtection → Oxidation → Deprotection6596.8

Table 2. Industrial Process Metrics

MetricLaboratory ScaleIndustrial ScaleImprovement
Impurity Ratio (1:4)2:14:1100%
Annual Production (kg)52003900%
Cost per Gram ($)1204562.5%

Chemical Reactions Analysis

Types of Reactions

Cabergoline specified impurities undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various stereoisomers and functionalized derivatives of cabergoline, which are used as analytical standards in the manufacturing process .

Scientific Research Applications

Pharmaceutical Research

Cabergoline specified impurity [EP] is utilized as a reference standard in various pharmaceutical applications:

  • Quality Control : It serves as a benchmark for assessing the purity and stability of cabergoline formulations.
  • Method Validation : The impurity is essential for validating analytical methods used in the quantification of cabergoline and its impurities, ensuring that these methods meet regulatory standards.

Analytical Chemistry

In analytical chemistry, cabergoline specified impurity [EP] is employed for:

  • Identification and Quantification : It aids in the detection and measurement of impurities within cabergoline formulations, contributing to the overall quality assessment of pharmaceutical products.
  • Stability Studies : The impurity's behavior under various conditions can provide insights into the stability of cabergoline formulations over time.

Biological Studies

Research into the biological effects of cabergoline specified impurity [EP] includes:

Industrial Applications

In industrial settings, cabergoline specified impurity [EP] is significant for:

  • Synthetic Route Development : It is used to optimize manufacturing processes for cabergoline, ensuring high yields and purity while minimizing unwanted by-products.
  • Environmental Compliance : The use of non-toxic reagents during synthesis aligns with safety regulations and environmental standards .

Synthetic Routes

The synthesis of cabergoline specified impurity involves several key reactions:

  • Oxidation Reactions : These include converting dihydrolysergol derivatives to aldehydes and carboxylic acids using activated dimethyl sulfoxide (DMSO) and Pinnick oxidation sequences.
  • Reduction Reactions : Specific functional groups are reduced to achieve desired stereochemistry.
  • Substitution Reactions : Functionalization of the carboxamide side chain introduces different substituents essential for its role as an analytical standard .

Chemical Behavior

The chemical behavior of cabergoline specified impurity can be explored through various reactions:

  • Oxidation : Key for modifying functional groups.
  • Reduction : Essential for achieving specific stereochemical configurations.
  • Substitution : Important for altering molecular characteristics that affect biological activity .

Clinical Case Report

A notable case involving cabergoline highlighted potential side effects associated with its use. A patient treated for a giant prolactinoma experienced significant psychiatric symptoms after starting treatment with cabergoline. This case underscores the importance of monitoring for adverse effects when using medications containing cabergoline or its impurities .

Method Validation Study

A study validated a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing cabergoline levels in human plasma. This method utilized cabergoline specified impurity as a reference standard to ensure accuracy and precision in measuring drug concentrations, which is critical for bioequivalence studies .

Mechanism of Action

Comparison with Similar Compounds

Key Characteristics of Cabergoline Impurities:

Impurity CAS No. Molecular Formula Molecular Weight Origin
A 81409-74-7 C₁₈H₂₀N₂O₂ 296.37 Degradation/metabolite
B 166533-36-4 C₂₅H₃₄N₆O₃ 466.59 Synthetic intermediates
C 126554-50-5 C₁₈H₂₀N₂O₂ 296.37 Epimerization during synthesis
D 85329-86-8 Undisclosed Undisclosed Byproduct of alkylation steps

Comparison with Similar Compounds

Structural Comparison

  • Impurity A vs. Cabergoline Acid : Impurity A (6-Allyl-8β-carboxyergoline) shares the ergoline backbone but lacks the N-ethylcarbamoyl and nitroso groups present in cabergoline. It is structurally analogous to cabergoline acid, a metabolite formed via hydrolysis.
  • Impurity C vs. 9,10-Dihydrolysergic Acid Derivatives : Impurity C contains an N-ethylcarbamoyl group at the C8 position but undergoes partial epimerization during synthesis, distinguishing it from the parent compound.
  • Impurity B (Cabergoline N-Oxide) : This impurity features a nitroso group oxidation product, absent in other impurities. Its formation is linked to oxidative stress during storage.

Analytical Differentiation

HPLC retention times and limits (Table 1):

Impurity Retention Time (min) Limit (% w/w)
Cabergoline 1.0 -
A (Acid) 0.8 ≤0.3
B (N-Oxide) 0.6 ≤0.1
C 2.9 ≤0.3
D 0.3 ≤0.1

Mass spectrometry (MS) studies confirm distinct fragmentation patterns:

  • Impurity A: [M+H]⁺ at m/z 297.37 with loss of CO₂ (44 Da).
  • Impurity C: Unique 2D COSY NMR interactions between ethylamido protons.

Research Findings and Challenges

  • Epimerization Control : Indirect synthesis routes for Impurity C reduce epimerization but require complex oxidation steps.
  • Detection Sensitivity : Enhanced mass-resolution MS (0.1 u FWHM) enables precise identification of isobaric impurities like A and C.
  • Metabolite Cross-Reactivity : Impurity A’s structural similarity to cabergoline acid complicates bioanalytical assays.

Biological Activity

Cabergoline, a potent dopamine agonist primarily used for the treatment of hyperprolactinemia and Parkinson's disease, has several specified impurities recognized by the European Pharmacopoeia (EP). Among these, the "Cabergoline specified impurity [EP]" is of significant interest due to its potential biological activity. This article reviews the biological activity of this impurity, synthesizing findings from various studies and providing case studies and data tables to illustrate its effects.

Cabergoline specified impurity [EP] has the chemical formula C29H42N6O3, with a molecular weight of 498.69 g/mol. Its structure is closely related to cabergoline itself, which may suggest some overlapping biological activities, although specific effects of the impurity remain less characterized.

While detailed mechanisms specific to Cabergoline specified impurity [EP] are not well-documented, it is hypothesized that due to its structural similarity to cabergoline, it may exhibit some degree of dopaminergic activity. Cabergoline primarily functions by binding to dopamine D2 receptors in the pituitary gland, leading to decreased prolactin secretion. The impurity's exact role in this pathway requires further investigation.

Pharmacological Effects

  • Prolactin Secretion Inhibition : Studies on cabergoline indicate that it effectively lowers prolactin levels. The specified impurity may share this property; however, empirical data on its efficacy is limited.
  • Toxicology Studies : Toxicokinetic studies have shown that cabergoline and its metabolites can accumulate in various tissues, including milk in lactating animals, which raises concerns about potential side effects and bioaccumulation in humans .

Table 1: Summary of Biological Activities

Activity Cabergoline Cabergoline Specified Impurity [EP]
Prolactin InhibitionYesHypothesized
Dopamine Receptor AgonismYesPossible
Accumulation in TissuesYesUnknown
Toxicological ProfileDocumentedLimited

Case Study 1: Prolactin Levels in Cushing's Disease

A meta-analysis involving cabergoline monotherapy for Cushing's disease showed a remission rate of 34% among patients treated with cabergoline . While this study did not specifically evaluate the impurity, it underscores the importance of understanding all components within cabergoline formulations.

Case Study 2: Toxicokinetics in Animal Models

In a study assessing cabergoline's pharmacokinetics in rats, significant accumulation was noted in brain regions associated with dopaminergic activity . This raises questions about whether similar accumulation patterns occur with its impurities and their potential biological implications.

Research Findings

Recent research has focused on synthesizing and characterizing the impurities associated with cabergoline. A study synthesized four European pharmacopoeial impurities (A, B, C, D) to evaluate their profiles as analytical standards . These studies emphasize the necessity for thorough characterization of impurities to ensure drug safety and efficacy.

Q & A

Q. How are stability studies designed to evaluate impurity formation in Cabergoline drug products?

  • Methodological Answer : Conduct long-term (25°C/60% RH, 24 months) and accelerated (40°C/75% RH, 6 months) stability testing. Assess impurity trends using multivariate analysis (e.g., PCA) to correlate degradation kinetics with excipient interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cabergoline specified impurity [EP]
Reactant of Route 2
Reactant of Route 2
Cabergoline specified impurity [EP]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.